molecular formula C21H24N2O5 B2526547 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide CAS No. 1286713-24-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide

Cat. No.: B2526547
CAS No.: 1286713-24-3
M. Wt: 384.432
InChI Key: WXVVBYUBMOKNGX-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a synthetic small molecule featuring a 1,3-benzodioxole core, a structure motif present in numerous bioactive compounds and natural products . This specific derivative is an ethanediamide (oxalamide), a functional group known for its versatile hydrogen-bonding capabilities, which makes it a valuable scaffold in medicinal chemistry and drug discovery for its potential to interact with various biological targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a lead compound for biochemical screening. Compounds with the 1,3-benzodioxole moiety have demonstrated a wide range of research-relevant biological activities in preliminary studies, including serving as agonists for plant hormone receptors to study root growth and development , and exhibiting inhibitory effects on metabolic enzymes like α-amylase, which is a target of interest in metabolic disorder research . Furthermore, certain derivatives have shown selective cytotoxicity under specific conditions, making them compounds of interest in oncology research . The structural complexity of this molecule, which includes both lipophilic and polar domains, also makes it a candidate for research in chemical biology and proteomics for identifying novel protein targets. This product is strictly for research applications in a controlled laboratory environment and is not intended for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-hydroxy-2-methyl-4-phenylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(26,10-9-15-5-3-2-4-6-15)13-23-20(25)19(24)22-12-16-7-8-17-18(11-16)28-14-27-17/h2-8,11,26H,9-10,12-14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVVBYUBMOKNGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.

    Amidation: The alkylated benzodioxole is reacted with ethanediamine to form the desired diamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Substituted benzodioxoles.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of QOD and ICD

Parameter QOD ICD
Core Structure Quinolinyl oxamide with 1,3-benzodioxole Indole carboxamide with biphenyl
Molecular Weight ~458.5 g/mol (calculated) ~437.5 g/mol (calculated)
Key Functional Groups Ethanediamide, 2-hydroxy-2-methylbutyl, benzodioxolylmethyl Carboxamide, biphenylcarbonyl, indole
Binding Affinity (ΔG) -9.2 kcal/mol (simulated) -8.7 kcal/mol (simulated)
Selectivity for FP-2 High (due to S2 pocket complementarity) Moderate (broad-spectrum protease interactions)

Piperine-Carboximidamide Hybrids

Piperine-carboximidamide derivatives () share the 1,3-benzodioxole motif but differ in substituents and linker chemistry. For example:

  • VIa–VIg Derivatives : These compounds replace QOD’s ethanediamide with carboximidamide linkages and incorporate halogenated or methoxybenzene groups.
  • Biological Activity : Antiproliferative assays show that chlorobenzene derivatives (VIb, VIc) exhibit higher activity (IC₅₀: 12–15 μM) compared to methoxy-substituted analogues (VId: IC₅₀: 28 μM), highlighting the impact of electron-withdrawing groups on efficacy .

Table 2: Substituent Effects on Piperine-Carboximidamide Analogues

Compound R-Substituent Yield (%) Melting Point (°C) Antiproliferative IC₅₀ (μM)
VIa H 72 168–170 22
VIb 4-Cl 68 182–184 12
VIc 4-Br 65 190–192 15
VId 4-OCH₃ 70 155–157 28

Hydrogen Bonding and Conformational Flexibility

  • QOD : The 2-hydroxy group in the butyl chain and the ethanediamide oxygen participate in hydrogen bonding with falcipain-2’s Asn173 and Cys42, stabilizing the enzyme-inhibitor complex .
  • ICD : The indole NH and carboxamide carbonyl form hydrogen bonds with Gly83 and Ser184, but with lower directional specificity due to rigidity .
  • Ring Puckering : The 1,3-benzodioxole ring in QOD adopts a planar conformation (puckering amplitude q = 0.05 Å), enhancing π-orbital overlap with the enzyme’s hydrophobic pockets. In contrast, ICD’s indole ring exhibits slight puckering (q = 0.12 Å), reducing complementarity .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole ring and a hydroxyphenylbutyl moiety, contributing to its unique biological properties. The molecular formula is C22H28N2O5C_{22}H_{28}N_2O_5, with a molecular weight of approximately 396.48 g/mol.

PropertyValue
Molecular FormulaC22H28N2O5
Molecular Weight396.48 g/mol
CAS Number2034347-28-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets , including enzymes and receptors. The benzodioxole moiety may facilitate interactions with serotonin receptors , while the hydroxyphenylbutyl group may enhance binding affinity to dopaminergic pathways . This dual interaction could potentially modulate neurotransmitter levels, making it a candidate for treating mood disorders or neurodegenerative diseases.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity . This property is crucial in mitigating oxidative stress-related damage in cells.

Anti-inflammatory Effects

In vitro studies demonstrate that the compound can reduce the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Neuroprotective Effects :
    A study conducted on neuronal cell lines showed that treatment with this compound led to decreased levels of oxidative stress markers and improved cell viability under neurotoxic conditions. The results suggest its potential use in neurodegenerative diseases like Alzheimer's.
  • Cancer Research :
    Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines, possibly through the modulation of apoptosis pathways. Further investigations are needed to elucidate its exact mechanisms and efficacy in vivo.

Q & A

Q. What are the critical steps and reagents for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-hydroxy-2-methyl-4-phenylbutyl)ethanediamide?

Methodological Answer:

  • Key Steps : Multi-step synthesis involving amide bond formation, protection/deprotection of functional groups (e.g., benzodioxole), and purification via column chromatography.
  • Reagents : Coupling agents (EDC, HATU) for amidation, solvents (DMF, DCM), and catalysts (e.g., DMAP). Temperature control (0–25°C) is critical to minimize side reactions.
  • Monitoring : Thin-layer chromatography (TLC) and HPLC for reaction progress. Yield optimization requires adjusting stoichiometry and solvent polarity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • 1H/13C NMR : Identify protons from benzodioxole (δ 5.9–6.1 ppm) and hydroxy groups (broad peak at δ 1.5–2.5 ppm).
    • HPLC-MS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%).
    • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹).
  • Reference Standards : Compare with computational predictions (e.g., density functional theory for NMR shifts) .

Advanced Research Questions

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Target Identification :
    • Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays.
    • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs).
  • Computational Modeling : Molecular docking (AutoDock, Schrödinger) to predict binding modes with targets like cyclooxygenase-2 (COX-2) or β-adrenergic receptors.
  • Pathway Analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways (e.g., NF-κB or MAPK) .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Source Analysis : Compare structural analogs (e.g., substituents on the benzodioxole or phenyl groups) and assay conditions (pH, cell lines).
  • Meta-Analysis : Aggregate data from independent studies using statistical tools (e.g., RevMan) to identify outliers.
  • Dose-Response Validation : Re-evaluate IC50/EC50 values under standardized conditions (e.g., fixed pH, temperature) .

Q. What strategies integrate computational chemistry to predict novel derivatives with enhanced activity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (Gaussian, ORCA) to explore feasible synthetic routes and transition states.
  • QSAR Modeling : Train models on existing bioactivity data (e.g., pIC50) to predict substituent effects.
  • Combinatorial Libraries : Generate derivatives via virtual screening (e.g., substituent permutations on the hydroxy-2-methylbutyl group) and validate with parallel synthesis .

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